N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of benzyl and dichlorobenzyl groups attached to a pyridine ring, which is further functionalized with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and dichlorobenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide include other pyridinecarboxamide derivatives and benzyl-substituted pyridines. Examples include:
- N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- N-benzyl-1-(2-chloroquinolin-3-yl)methanamine
Uniqueness
What sets this compound apart is its specific combination of benzyl and dichlorobenzyl groups, which confer unique chemical and biological properties. This distinct structure may result in different reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-benzyl-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-17-8-6-15(10-18(17)22)12-24-13-16(7-9-19(24)25)20(26)23-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWHIMRQRJTUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.